Tert-butyl 4-[(2-methyl-3-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-[(2-methyl-3-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a pyrrolidine ring, and a tert-butyl ester group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(2-methyl-3-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the piperazine intermediate.
Attachment of the Tert-butyl Ester Group: The tert-butyl ester group is introduced through esterification reactions, often using tert-butyl chloroformate in the presence of a base like triethylamine.
Final Coupling: The final step involves coupling the pyrrolidine and piperazine intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the piperazine ring, converting it to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the piperazine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce more saturated derivatives of the original compound.
Scientific Research Applications
Tert-butyl 4-[(2-methyl-3-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms due to its potential bioactivity.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor to drugs targeting neurological and psychiatric disorders.
Industry: The compound is used in the development of new materials and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(2-methyl-3-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-[(2-methyl-3-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H33N3O2 |
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Molecular Weight |
359.5 g/mol |
IUPAC Name |
tert-butyl 4-[(2-methyl-3-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H33N3O2/c1-17-18(8-7-9-19(17)23-10-5-6-11-23)16-22-12-14-24(15-13-22)20(25)26-21(2,3)4/h7-9H,5-6,10-16H2,1-4H3 |
InChI Key |
OJPLQAKRKJVYIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N2CCCC2)CN3CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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